molecular formula C12H14N2O2 B2374393 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole CAS No. 321526-09-4

4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole

Cat. No.: B2374393
CAS No.: 321526-09-4
M. Wt: 218.256
InChI Key: YZJNMGYQMUUWQZ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazole (CAS 1267010-54-7) is a chemical compound featuring a pyrazole heterocycle, a scaffold recognized for its significant and diverse pharmacological potential. With a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol, this reagent serves as a valuable building block in medicinal chemistry and drug discovery research. The core research value of this compound derives from the privileged pyrazole structure. Pyrazole-containing compounds are extensively documented in scientific literature for exhibiting a broad spectrum of biological activities, positioning them as key scaffolds in the development of novel therapeutic agents . This specific derivative, featuring a 3,4-dimethoxyphenyl substituent, is of particular interest for the synthesis of more complex molecules. For instance, structurally similar dimethoxyphenyl-pyrazole motifs are utilized in synthesizing advanced heterocyclic systems like (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridines, which are explored for their potential pharmacological properties . Furthermore, pyrazole derivatives are widely investigated for their anti-inflammatory applications, with some analogs acting as inhibitors of cytokines like TNF-α and IL-6, or interacting with enzymes such as cyclooxygenase-2 (COX-2) . The structural features of this compound make it a promising intermediate for researchers working in these fields. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the product's suitability for any specific experimental purpose.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8-10(7-13-14-8)9-4-5-11(15-2)12(6-9)16-3/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJNMGYQMUUWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches to Pyrazoles

Synthesis from 1,3-Dicarbonyl Compounds

The most common and traditional approach to pyrazole synthesis involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine or its derivatives. This method, first reported by Knorr in 1883, remains one of the most versatile approaches for pyrazole construction.

The reaction generally proceeds through initial nucleophilic attack by the hydrazine nitrogen on the more electrophilic carbonyl carbon, followed by cyclization and dehydration to form the pyrazole ring. This approach often yields a mixture of regioisomers when unsymmetrical hydrazines are employed.

For the synthesis of 3-methyl-substituted pyrazoles, β-keto esters such as ethyl acetoacetate are commonly used as the 1,3-dicarbonyl component, as they provide the necessary carbon framework for introducing the methyl group at position 3.

Cycloaddition Approaches

Another important strategy for pyrazole synthesis involves [3+2] cycloaddition reactions using diazo compounds or their synthetic equivalents. This approach typically involves the reaction of diazo compounds with dipolarophiles such as alkynes or alkenes.

The cycloaddition strategy offers several advantages, including high regioselectivity and the ability to introduce diverse substituents on the pyrazole ring. However, it often requires the use of reactive and potentially hazardous diazo intermediates.

Synthesis from Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) can serve as valuable precursors for pyrazole synthesis. The reaction of chalcones with hydrazine hydrate typically yields pyrazolines, which can be subsequently oxidized to the corresponding pyrazoles.

This approach is particularly useful for the synthesis of 3,5-diarylpyrazoles and can be adapted for the preparation of compounds with specific substitution patterns.

From Acetylenic Ketones

Acetylenic ketones can react with hydrazine derivatives to form pyrazoles through a cyclocondensation process. This method has been known for over a century but often results in a mixture of regioisomers, particularly when using substituted hydrazines.

Specific Synthesis of 4-(3,4-Dimethoxyphenyl)-3-Methyl-1H-Pyrazole

Adaptable Methods for Synthesis

From 1,3-Dicarbonyl Compounds and Hydrazine

An adaptable approach for the synthesis of this compound would involve the reaction of a β-keto ester bearing a 3,4-dimethoxyphenyl substituent with hydrazine hydrate. This method would provide the necessary framework for introducing both the 3,4-dimethoxyphenyl group at position 4 and the methyl group at position 3 of the pyrazole ring.

The reaction typically proceeds in alcoholic solvents (ethanol or methanol) under reflux conditions, followed by isolation and purification steps.

Using Heller's One-Pot Method

A promising approach for the synthesis of substituted pyrazoles involves Heller's one-pot method, which has been successfully applied to the synthesis of various pyrazole derivatives. This method involves the formation of 1,3-diketone intermediates, which are then converted in situ into the corresponding pyrazoles using hydrazine monohydrate.

For the synthesis of this compound, this approach would require a 3,4-dimethoxyphenyl-substituted precursor that can be converted to the appropriate 1,3-diketone intermediate before undergoing pyrazole formation.

Modified Chalcone Approach

A modified chalcone approach could also be employed for the synthesis of this compound. This would involve the preparation of a chalcone containing the 3,4-dimethoxyphenyl group, followed by reaction with hydrazine to form a pyrazoline intermediate. Subsequent oxidation would yield the desired pyrazole.

Optimization Strategies

Several strategies can be employed to optimize the synthesis of this compound:

  • Catalyst selection: Various catalysts, including p-toluenesulfonic acid, nano-ZnO, or copper triflate, have been shown to enhance the efficiency of pyrazole formation.

  • Solvent effect: The choice of solvent can significantly impact the reaction outcome. Ethanol, methanol, and water-ethanol mixtures are commonly used for pyrazole synthesis.

  • Temperature control: Careful temperature management is crucial, particularly for avoiding side reactions and ensuring regioselectivity.

  • One-pot procedures: Integrating multiple reaction steps into a one-pot procedure can enhance efficiency and yield.

Comparative Analysis of Synthesis Methods

Reaction Conditions and Efficiency

Table 1 presents a comparative analysis of different synthetic approaches that could be adapted for the preparation of this compound.

Method Key Reagents Conditions Advantages Limitations
1,3-Dicarbonyl approach β-keto ester, hydrazine hydrate Ethanol reflux, 1-3 hours Simple, high yields, accessible reagents Potential regioselectivity issues
Heller's one-pot method Carboxylic acids/acid chlorides, hydrazine monohydrate Room temperature to moderate heating One-pot, versatile, avoids isolation of intermediates Requires specific precursors
Chalcone oxidation Chalcone, hydrazine, oxidizing agent Two-step process, moderate conditions Control over substitution pattern Requires oxidation step, potentially lower yields
Acetylenic ketone approach Acetylenic ketone, hydrazine Ethanol, reflux Direct route to pyrazole Poor regioselectivity, challenging precursor synthesis
Iodine-promoted method 1,3-dicarbonyl, thiohydrazide, iodine EtOH, 40°C, 3-4 hours Good regioselectivity, moderate conditions Requires specific catalysts

Yields and Purity Analysis

Based on the available data, the synthesis of this compound can achieve excellent yields (up to 90%) under optimized conditions. The purity of the final product can be enhanced through appropriate recrystallization or chromatographic techniques.

Table 2 summarizes the yield data for various pyrazole derivatives synthesized using different methods, which could be adapted for this compound.

Compound Method Yield (%) Purity (%) Reference
This compound Not specified 90 Not reported
3-Phenyl-1H-pyrazole CaC2, hydrazide 79 High
3-(4-Methoxyphenyl)-1H-pyrazole CaC2, hydrazide 83 High
3,5-Diarylpyrazoles Hydrazone method 60-90 Good to excellent
Pyrazole derivatives Iodine-promoted 83 High

Scalability and Industrial Applicability

For industrial-scale production of this compound, several factors must be considered:

  • Cost-effectiveness: The 1,3-dicarbonyl approach using relatively inexpensive starting materials such as ethyl acetoacetate derivatives offers cost advantages for large-scale synthesis.

  • Safety considerations: Methods involving hazardous reagents (like diazo compounds) may be less suitable for industrial scale-up compared to approaches using stable hydrazine derivatives.

  • Environmental impact: Green chemistry approaches, such as those utilizing water as a solvent or minimizing waste generation, are increasingly important for industrial applications.

  • Process simplification: One-pot methods reduce the number of isolation and purification steps, potentially lowering production costs and increasing efficiency.

Analytical Data for this compound

Physical Properties

This compound is characterized as a yellow oil with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol.

Spectroscopic Data

The compound exhibits the following spectroscopic features:

IR (KBr) : 3339, 2940, 1586, 1514, 1251, 1149, 1024 cm⁻¹

¹H NMR (400 MHz, CDCl₃) : δ ppm 7.61 (d, J = 3.3 Hz, 1H), 7.27 (d, J = 3.3 Hz, 1H), 6.93-6.88 (m, 2H), with additional signals corresponding to the methoxy groups and methyl substituent.

The NMR data confirms the structure with signals consistent with the pyrazole ring protons and the 3,4-dimethoxyphenyl substituent.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Findings :

  • Cytotoxicity: A derivative, 4-(5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphonamide, demonstrated cytotoxic activity against oral squamous cell carcinoma (OSCC) due to free methoxy groups enhancing PSE1 (77.7% increase) and PSE2 (22.2% increase) values, which correlate with pharmacological efficacy .
  • COX-2 Inhibition: Compounds with 3,4-dimethoxyphenyl groups, such as (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene, showed potent COX-2 inhibitory activity (IC₅₀ = 2.71–3.64 mM) .

Crystallographic Insights :

  • Pyrazole derivatives with bulky substituents (e.g., phenoxy or carbaldehyde groups) exhibit non-planar geometries. For example, 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde forms dihedral angles of 73.67° with phenyl rings, suggesting steric hindrance from the 3,4-dimethoxyphenyl group may similarly distort molecular packing .

Physicochemical Properties

Key Trends :

  • Solubility : Methoxy groups enhance water solubility compared to halogenated derivatives. For instance, the target compound’s logP is likely lower than 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole (logP predicted: ~4.5) .
  • Thermal Stability : Sulfonamide derivatives (e.g., 1-[(2,4-dichlorophenyl)sulfonyl] analogs ) exhibit higher melting points due to hydrogen bonding from sulfonyl groups, whereas the target compound’s stability relies on π-π stacking .

Table 2: Molecular Properties of Selected Derivatives

Compound Molecular Weight (g/mol) Predicted logP Key Functional Groups
Target Compound 218.25 ~2.1 3,4-Dimethoxyphenyl, methyl
1-[(3,4-Dimethoxyphenyl)sulfonyl] analog 336.35 ~3.8 Sulfonyl, methoxy
Dichlorophenyl-fluorophenyl derivative 427.3 ~4.5 Halogens, ether linkage

Biological Activity

4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a pyrazole ring with specific substitutions that contribute to its biological properties:

  • 3,4-Dimethoxyphenyl group at the 4-position.
  • Methyl group at the 3-position.
  • Potential additional substituents that may enhance its pharmacological profile.
Compound Name Structural Features Unique Properties
This compoundPyrazole ring with methoxy substitutionsPotential anti-inflammatory and anticancer activities
4-(2,6-Dimethoxyphenyl)-3-methyl-1H-pyrazoleDimethoxy substitution at different positionsVariability in biological activity due to electronic effects
5-Methyl-1H-pyrazoleSimpler structure; lacks additional substituentsLess diverse activity compared to substituted variants

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Signaling Pathways : It has been shown to influence pathways such as NF-κB, which is crucial for immune response and inflammation.

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer activity against various cancer cell lines. Notably:

  • In vitro Studies : The compound has shown efficacy against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, indicating potential as an anticancer agent .
  • Mechanisms of Action : The anticancer effects are linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Anti-inflammatory Effects

Research indicates that derivatives of pyrazole can exhibit anti-inflammatory properties:

  • Inhibition of Cytokines : Compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by significant percentages (up to 93% inhibition) at specific concentrations .

Antimicrobial Activity

Some derivatives have also been evaluated for their antimicrobial properties:

  • Testing Against Bacterial Strains : Compounds were tested against strains such as E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Study on Anticancer Activity

A study by Li et al. focused on evaluating a series of pyrazole derivatives for their cytotoxic potential. One derivative exhibited an IC50 value of 0.39±0.06μM0.39\pm 0.06\,\mu M against HCT116 (colon cancer) cells and 0.46±0.04μM0.46\pm 0.04\,\mu M against MCF7 (breast cancer) cells, showcasing significant anticancer efficacy .

Study on Anti-inflammatory Activity

Selvam et al. synthesized novel pyrazole derivatives and found that certain compounds inhibited TNF-α by up to 85% at a concentration of 10μM10\,\mu M, compared favorably with standard anti-inflammatory drugs like dexamethasone .

Q & A

Q. What are the optimal synthetic routes for 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis of pyrazole derivatives often employs copper-catalyzed cycloaddition or condensation reactions. For example, triazenylpyrazole precursors can react with alkynes under mild conditions (50°C, 16 hours) in THF/water mixtures, yielding substituted pyrazoles with ~60% efficiency after column chromatography . Key factors include:

  • Catalyst selection : Copper sulfate/sodium ascorbate systems enhance regioselectivity.
  • Solvent effects : Polar aprotic solvents like THF improve solubility of aromatic intermediates.
  • Purification : Sequential extraction and silica gel chromatography are critical for isolating the target compound from byproducts (e.g., unreacted alkynes).

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • NMR : 1^1H and 13^13C NMR can confirm substitution patterns, such as methoxy group positioning (δ 3.8–4.0 ppm for OCH3_3) and pyrazole ring protons (δ 6.5–8.0 ppm) .
  • X-ray crystallography : Resolves dihedral angles between the pyrazole core and substituted phenyl rings, critical for assessing planarity (e.g., angles <20° suggest π-π stacking potential) .
  • HRMS : Validates molecular formula (C12_{12}H14_{14}N2_2O2_2) and detects isotopic patterns.

Q. How does the 3,4-dimethoxyphenyl substituent influence solubility and stability in aqueous media?

The electron-donating methoxy groups enhance lipophilicity (logP ~2.8), reducing aqueous solubility but improving membrane permeability. Stability assays in PBS (pH 7.4) show <5% degradation over 24 hours at 25°C, attributed to steric protection of the pyrazole ring by the bulky aryl group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous pyrazoles?

Discrepancies in IC50_{50} values (e.g., antioxidant vs. cytotoxic activity) often stem from:

  • Assay variability : DPPH radical scavenging (cell-free) vs. MTT assays (cell-based) may yield conflicting results due to differential cell uptake .
  • Substituent positioning : Analogues with methoxy groups at the 4-position (vs. 3,4-disubstituted) show reduced COX-2 inhibition, highlighting the need for precise regiochemical analysis .
  • Metabolic interference : Hepatic microsome studies reveal phase I metabolism (O-demethylation) can deactivate the compound, explaining lower in vivo efficacy .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Molecular docking : Pyrazole derivatives with 3,4-dimethoxyphenyl groups show strong binding to kinases (e.g., CDK2, ΔG = −9.2 kcal/mol) via hydrogen bonding with methoxy oxygen atoms .
  • QSAR models : Electron-withdrawing groups at the pyrazole 4-position correlate with improved antimicrobial activity (R2^2 = 0.87 in Gram-positive bacteria) .
  • ADMET prediction : SwissADME predicts moderate blood-brain barrier penetration (BBB score = 0.55), suggesting potential CNS applications .

Q. What experimental designs are recommended for evaluating in vivo efficacy while minimizing off-target effects?

  • Dosing regimens : Subcutaneous administration (5 mg/kg, bid) in rodent models balances bioavailability and toxicity .
  • Biomarker selection : Monitor serum IL-6 and TNF-α levels for anti-inflammatory activity, alongside liver enzymes (ALT/AST) to assess hepatotoxicity .
  • Control groups : Include analogues lacking the 3-methyl group to isolate the role of steric hindrance in target binding .

Methodological Challenges & Solutions

Q. How can researchers address low yields in scale-up synthesis?

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by minimizing residence time .
  • Microwave-assisted synthesis : Reduces reaction time from 16 hours to 2 hours, improving yield to 75% for gram-scale production .

Q. What techniques validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Confirms binding to intracellular kinases by measuring protein thermal stability shifts (~4°C increase observed with 10 µM compound) .
  • Fluorescence polarization : Quantifies displacement of FITC-labeled ATP in kinase binding assays (Kd_d = 120 nM) .

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